molecular formula C11H18ClN3 B1487401 N-(4-Phenylbutyl)guanidine hydrochloride CAS No. 2067274-74-0

N-(4-Phenylbutyl)guanidine hydrochloride

Cat. No.: B1487401
CAS No.: 2067274-74-0
M. Wt: 227.73 g/mol
InChI Key: YYSNUBDQTZCKTD-UHFFFAOYSA-N
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Description

N-(4-Phenylbutyl)guanidine hydrochloride is a guanidine derivative characterized by a phenylbutyl substituent attached to the guanidine core. Guanidine compounds are renowned for their antimicrobial properties, acting via membrane disruption, protein denaturation, or interference with cellular processes .

Properties

IUPAC Name

2-(4-phenylbutyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSNUBDQTZCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenylbutyl)guanidine hydrochloride typically involves the reaction of 4-phenylbutylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 4-phenylbutylamine to form the desired guanidine derivative . The reaction is usually carried out under mild conditions, with the guanylating agent being added to a solution of 4-phenylbutylamine in an appropriate solvent, such as methanol or ethanol, and stirred at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylbutyl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylbutyl chain.

    Reduction: Reduced forms of the guanidine group.

    Substitution: Substituted guanidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(4-Phenylbutyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity. This compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission .

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(4-Phenylbutyl)guanidine hydrochloride with structurally related guanidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Applications References
N-(4-Chlorophenyl)guanidine Hydrochloride C₇H₈Cl₂N₃ 206.07 4-Chlorophenyl Antimicrobial, membrane permeability
(p-Tolyl)biguanide Monohydrochloride C₉H₁₄ClN₅ 227.70 4-Methylphenyl (p-tolyl) Potential antidiabetic/antimicrobial
Polyhexamethylene Guanidine Hydrochloride (PHGH) (C₇H₁₆N₃Cl)ₙ Variable Hexamethylene chain Broad-spectrum antimicrobial, high water solubility
Agmatine Dihydrochloride C₅H₁₄N₄·2HCl 228.13 4-Aminobutyl Neuromodulator, nitric oxide synthase inhibitor
N-(4-Cyanophenyl)guanidine Hydrochloride C₈H₉ClN₄ 196.64 4-Cyanophenyl Research use, structural studies

Key Observations :

  • Functional Groups : The presence of electron-withdrawing groups (e.g., chloro in N-(4-Chlorophenyl)guanidine) may increase reactivity, whereas electron-donating groups (e.g., methyl in p-tolyl derivatives) could alter binding specificity .

Antimicrobial Activity and Mechanisms

Guanidine derivatives exhibit diverse mechanisms:

  • Membrane Permeabilization : Guanidine hydrochloride enhances membrane permeability in Saccharomyces cerevisiae, as seen in its synergy with SDS to overcome drug resistance .
  • Protein Denaturation : At high concentrations (e.g., 6 M), guanidine hydrochloride disrupts protein aggregation, as demonstrated in ShlA hemolysin studies .
  • Broad-Spectrum Activity : PHGH and polyhexamethylene biguanidine (PHMB) show efficacy against Gram-positive and Gram-negative bacteria due to their cationic nature and polymerized structure .

Hypothesis for this compound : The phenylbutyl chain may enhance interactions with lipid bilayers, analogous to lauramidobutyl guanidine (), which combines a hydrophobic dodecanamide tail with a guanidine head for improved biocidal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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